Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate
Overview
Description
Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate is a complex organic compound characterized by its unique polycyclic structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-D][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzoic acid derivative, the imidazo[1,2-D][1,4]oxazepine core can be formed through a series of condensation and cyclization reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization and Ring-Opening Reactions: The polycyclic structure allows for potential cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate
- Methyl 2-chloro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate
Uniqueness
Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromo or chloro analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O3/c1-18-13(17)8-2-3-9-10(6-8)19-5-4-16-7-11(14)15-12(9)16/h2-3,6-7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDQDJADTMEKKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=NC(=CN3CCO2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728935 | |
Record name | Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282516-62-4 | |
Record name | Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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